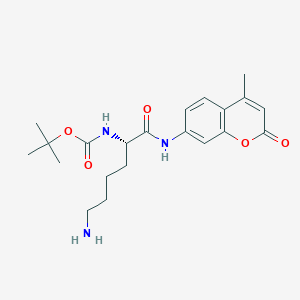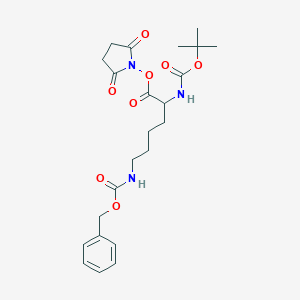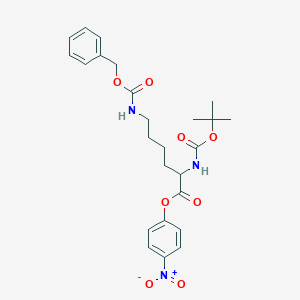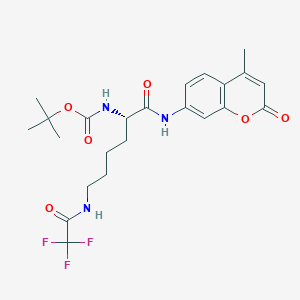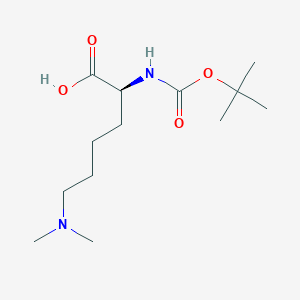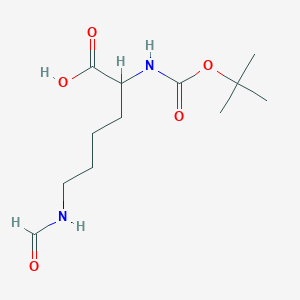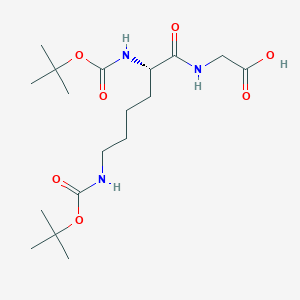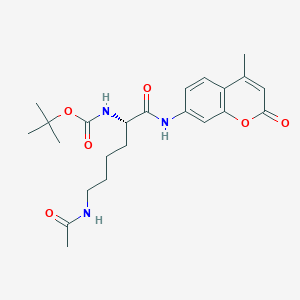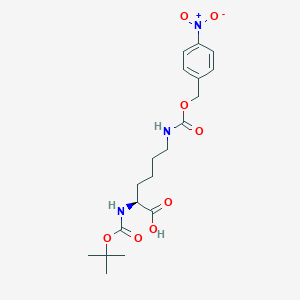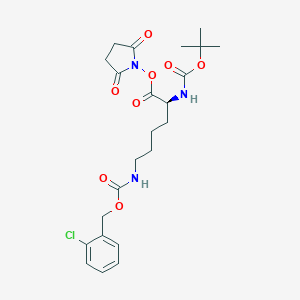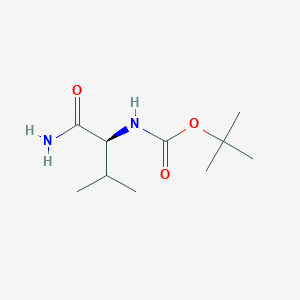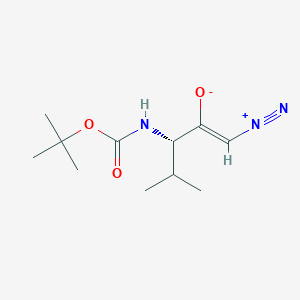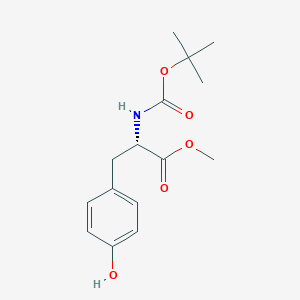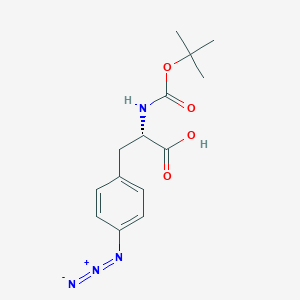
Boc-4-azido-L-phenylalanine
Overview
Description
Boc-4-azido-L-phenylalanine: is an unnatural amino acid derivative of L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an azide group attached to the phenyl ring. This compound is widely used in peptide synthesis and click chemistry due to its unique reactivity and stability.
Mechanism of Action
Target of Action
Boc-4-azido-L-phenylalanine is a non-canonical amino acid . . Therefore, the primary targets of this compound could be diverse and depend on the specific biological system in which it is introduced.
Mode of Action
This compound contains an azide group . This azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction, also known as a “click” reaction, can form a covalent bond with molecules containing an alkyne group . Therefore, this compound can interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of copper ions would be necessary for the CuAAC reaction . Additionally, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
Boc-4-azido-L-phenylalanine is used as an effective vibrational reporter of local protein environments . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
The cellular effects of this compound are not well documented in the literature. It is known that the azide group in this compound can interact with various biomolecules within the cell, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its azide group undergoing reactions with molecules containing Alkyne groups . This can result in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented in the literature. It is known that this compound is water-soluble but rapidly degrades in ambient light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-azido-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the azide group. The process can be summarized as follows:
Protection of the Amino Group: L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-L-phenylalanine.
Introduction of the Azide Group: Boc-L-phenylalanine is then subjected to a nucleophilic substitution reaction with sodium azide (NaN3) to replace the halogen (usually bromine or chlorine) on the phenyl ring with an azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with efficient stirring and temperature control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Boc-4-azido-L-phenylalanine undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Photocrosslinking Reactions: The azide group can be activated by UV light to form reactive nitrenes, which can then crosslink with nearby molecules.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, an alkyne-containing molecule, and mild reaction conditions.
Photocrosslinking: Requires UV light and can be performed in aqueous or organic solvents.
Major Products Formed:
Triazoles: Formed from CuAAC reactions.
Crosslinked Products: Formed from photocrosslinking reactions.
Scientific Research Applications
Boc-4-azido-L-phenylalanine has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins with specific functional groups.
Click Chemistry: Utilized in bioconjugation and labeling studies due to its ability to undergo CuAAC reactions.
Photocrosslinking: Employed in the study of protein-protein interactions and the mapping of protein structures.
Drug Development: Investigated for its potential use in the development of novel therapeutics and diagnostic tools.
Comparison with Similar Compounds
4-Azido-L-phenylalanine: Lacks the Boc protecting group but has similar reactivity due to the azide group.
N-Boc-cis-4-azido-L-proline: Another azide-containing amino acid used in peptide synthesis.
Uniqueness: Boc-4-azido-L-phenylalanine is unique due to the presence of both the Boc protecting group and the azide group, which provides enhanced stability and reactivity. This combination makes it particularly useful in peptide synthesis and click chemistry applications .
Properties
IUPAC Name |
(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199225 | |
| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33173-55-6 | |
| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-4-azido-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


